![molecular formula C20H20ClN5O2 B3007371 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-72-2](/img/structure/B3007371.png)
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enantioselective Synthesis and Scaffold Construction
The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the synthesis of tropane alkaloids, which are known for their diverse biological activities. The enantioselective construction of this scaffold has been a significant focus of research, with many groups developing methods to create the bicyclic structure with stereochemical control. Some methodologies involve the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material, while others achieve stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .
Asymmetric Cycloaddition and Derivative Formation
A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through a [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This method provides a route to synthetically useful 8-oxabicyclo[3.2.1]octane derivatives with high enantiomeric excesses, showcasing the potential for creating complex structures with high stereochemical purity .
Molecular Structure and Hydrogen Bonding
The complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol has been studied, revealing a very strong NHO hydrogen bond. X-ray diffraction analysis has shown that this complex has the shortest NHO intermolecular hydrogen bond reported to date, which could have implications for understanding hydrogen bonding in similar molecular structures .
Efficient Synthesis and Receptor Affinity
The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been reported as an efficient process. This synthesis involves the reduction and cyclization of a nitroenamine intermediate. Additionally, several 3-substituted analogues of azatropane were synthesized and evaluated for their affinity at D2 and 5-HT2A receptors, indicating the potential for these compounds in pharmacological applications .
Polyhydroxylated Derivatives and Antitumor Activity
The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related structures has been described. These compounds are of interest as synthetic blocks for potential bioactive molecules, with some structures showing similarity to molecules with antitumor and glycosidase inhibitor activity. The synthesis involves the reduction of carbonyl groups and oxidation of double bonds, leading to derivatives with multiple stereocenters .
Cycloaddition of Oxidopyridinium Ions
A unique method for assembling 8-azabicyclo[3,2,1]octanes has been reported, utilizing oxidopyridinium ions and maleimides as synthons. This method features good to high yields and functional group tolerance under mild conditions, indicating a versatile approach to constructing this type of scaffold .
Ene Reactions and Structural Assignments
The formation of oxabicyclo[3.2.1]octanes through AlCl3-catalyzed reactions and thermal addition processes has been studied. Structural assignments based on chemical and spectroscopic evidence, as well as X-ray crystallography, have been confirmed, providing insight into the mechanisms of these reactions and the reliability of certain synthetic approaches .
Nucleophilic Reactions of Substituted Azabicyclo[3.3.0]octanes
The reactivity of substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with various nucleophilic reagents has been explored. These reactions lead to the replacement of functional groups and the formation of condensation products, demonstrating the potential for further functionalization of the azabicyclo[3.3.0]octane core .
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- The compound's structure has been characterized using techniques like NMR and HRMS spectroscopy. X-ray crystallography has been employed to investigate its molecular configuration, revealing intermolecular hydrogen bonds and weak C-H...O interactions (Wu, Guo, Zhang, & Xia, 2015).
Synthesis and Reactivity
- There has been significant focus on the synthesis and structural study of similar compounds. For example, synthesis involving 1H and 13C NMR spectroscopy, and X-ray diffraction has been detailed for related compounds, highlighting the preferred conformation and cycloaddition reactions (Izquierdo et al., 1991).
Nematicidal Activity
- Novel azabicyclo derivatives, including those containing a thiazole moiety, have been synthesized and evaluated for their nematicidal activities, showing significant potential against pine-wood nematodes (Li et al., 2020).
Conformational Rigid Analogs
- The synthesis of conformationally rigid analogs of 2-amino- adipic acid, which contain the 8-azabicyclo[3.2.1]octane skeleton, has been explored. These studies are crucial for understanding the structural aspects of such compounds (Kubyshkin et al., 2009).
Muscarinic Activities
- The synthesis and potency of derivatives as muscarinic ligands have been investigated. These studies include the attachment of azole moieties to the azabicyclic ring, showing a correlation between the structure and muscarinic activity (Wadsworth et al., 1992).
Asymmetric Synthesis
- Catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition reactions has been achieved, showing the potential for developing synthetically useful derivatives (Ishida, Kusama, & Iwasawa, 2010).
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-18(19(23-28-12)16-4-2-3-5-17(16)21)20(27)26-13-6-7-14(26)11-15(10-13)25-9-8-22-24-25/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIEAMFTBMDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

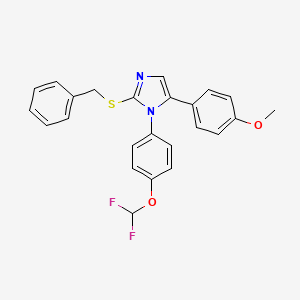
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)
![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)

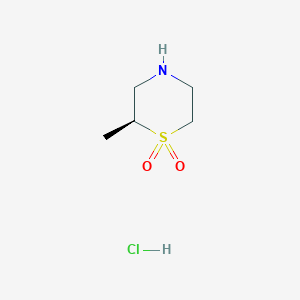
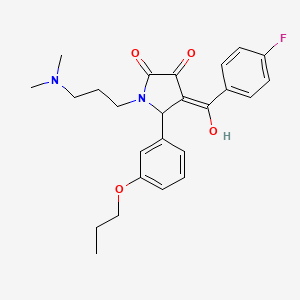
![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)
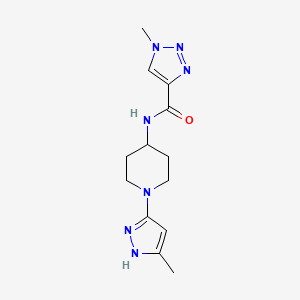
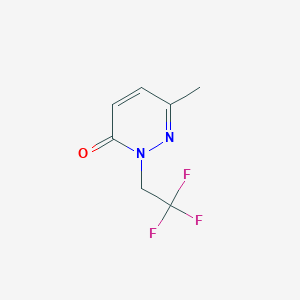
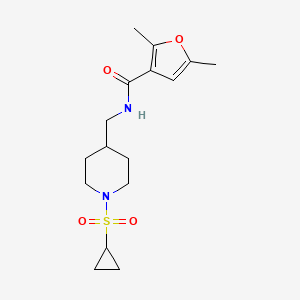
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)